3-(Chloromethyl)pentan-3-ol

Description

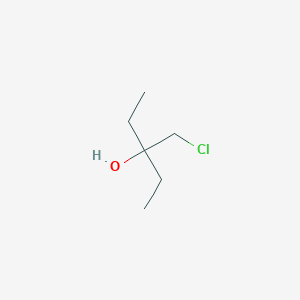

3-(Chloromethyl)pentan-3-ol is a tertiary alcohol with a chloromethyl substituent at the 3-position of the pentanol backbone. Tertiary alcohols with halogenated substituents are of interest in organic synthesis due to their reactivity in substitution and elimination reactions . For example, 3-chloro-3-methylpentane can be converted to 3-methylpentan-3-ol via base-mediated hydrolysis, suggesting analogous reactivity for this compound .

Properties

Molecular Formula |

C6H13ClO |

|---|---|

Molecular Weight |

136.62 g/mol |

IUPAC Name |

3-(chloromethyl)pentan-3-ol |

InChI |

InChI=1S/C6H13ClO/c1-3-6(8,4-2)5-7/h8H,3-5H2,1-2H3 |

InChI Key |

FVXYJAFWSQTRMY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CCl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Chloromethyl)pentan-3-ol can be synthesized through several methods. One common approach involves the reaction of 3-pentanol with chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2). The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the chlorination of 3-pentanol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out in a solvent such as dichloromethane (CH2Cl2) at controlled temperatures to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)pentan-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like sodium azide (NaN3) to form azides or with sodium cyanide (NaCN) to form nitriles.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: NaN3 or NaCN in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

Oxidation: Formation of 3-chloromethyl-3-pentanone or 3-chloromethylpentanoic acid.

Reduction: Formation of 3-methylpentan-3-ol.

Substitution: Formation of 3-azidomethylpentan-3-ol or 3-cyanomethylpentan-3-ol.

Scientific Research Applications

3-(Chloromethyl)pentan-3-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated alcohols.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)pentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 3-(chloromethyl)pentan-3-ol with structurally related compounds:

*Calculated data for this compound based on structural analogs.

Key Observations:

- Substituent Effects: The chloromethyl group in this compound likely increases its polarity and reactivity compared to non-halogenated analogs like 3-methyl-3-pentanol. This group may enhance its susceptibility to nucleophilic substitution reactions .

- Boiling Points : Tertiary alcohols with bulkier substituents (e.g., 3-ethylpentan-3-ol) exhibit higher boiling points than simpler analogs due to increased molecular weight and van der Waals interactions .

- Fluorinated Analogs : Compounds like 3-allyl perfluoro(2-methylpentan)-3-ol demonstrate extreme hydrophobicity and thermal stability due to perfluorinated chains, contrasting sharply with the hydrophilic chloromethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.